PGDM

Beschreibung

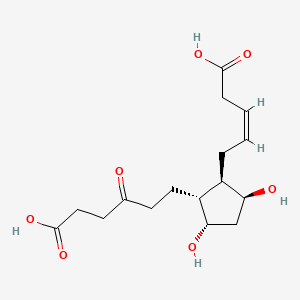

This compound, identified in HMDB as HMDB0256370 , is a cyclopentane-based carboxylic acid derivative with the molecular formula C₁₆H₂₄O₇ and a molecular weight of 328.36 g/mol. Its structure features a cyclopentyl core substituted with two hydroxyl groups at positions 3 and 5, a (Z)-4-carboxybut-2-enyl chain at position 2, and a 4-oxohexanoic acid side chain at position 4. The compound’s multiple hydroxyl and carboxyl groups suggest strong hydrogen-bonding capabilities, which may influence its solubility, crystallization behavior, and receptor-binding properties .

Eigenschaften

IUPAC Name |

6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-14,18-19H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGSZQDCVYMZGQ-YQQXMBKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H]1O)C/C=C\CC(=O)O)CCC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid involves several steps, typically starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

This compound's structural features suggest potential applications in biochemical research:

- Enzyme Inhibition : The presence of hydroxyl and carboxylic groups may allow it to interact with various enzymes, potentially acting as an inhibitor or modulator.

- Metabolic Pathway Analysis : As a synthetic metabolite, it can be used to study metabolic pathways involving similar structures.

Pharmaceutical Development

Given its unique structure, this compound could serve as a lead molecule in drug development:

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties. Research can explore this compound's ability to scavenge free radicals.

- Anti-inflammatory Effects : The carboxylic acid group may contribute to anti-inflammatory activity, making it a candidate for further pharmacological studies.

Nutraceutical Applications

The compound's potential health benefits could lead to applications in nutraceuticals:

- Dietary Supplements : Its antioxidant and anti-inflammatory properties could make it suitable for formulations aimed at improving health and wellness.

Agricultural Science

Research into plant biochemistry may reveal applications in agriculture:

- Plant Growth Regulators : Due to its structural similarities with known growth regulators, it may affect plant growth and development processes.

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of structurally related compounds found that certain derivatives exhibited significant free radical scavenging activity. This suggests that 6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid could be evaluated for similar activities .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors revealed that compounds with multiple hydroxyl groups can effectively inhibit enzymes involved in inflammatory pathways. This opens avenues for testing this compound against specific targets in inflammatory diseases .

Wirkmechanismus

The mechanism of action of 6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural and functional similarities/differences between the target compound and related molecules from the evidence:

Key Comparative Insights:

Structural Backbone: The target compound and the sodium salt in share a cyclopentyl core but differ in substituents. The nitrooxy-containing ester in replaces the carboxybutenyl group with a bulkier ethylamino-nitrooxy side chain, likely altering metabolic stability and receptor selectivity .

Functional Groups: The target compound’s 4-oxohexanoic acid chain distinguishes it from the cyclohexane-based (4S)-5-(3,5-dihydroxyphenyl)-4-hydroxypentanoic acid in , which lacks a ketone group but includes a dihydroxyphenyl moiety for radical scavenging . The sodium salt in and the nitrooxy ester in highlight how salt/ester modifications impact solubility and bioavailability compared to the free acid form of the target compound .

Stereochemical Considerations: The (1R,2R,3S,5S) configuration of the target compound ensures precise spatial alignment of functional groups, a feature shared with the sodium salt in but absent in the less complex (4S)-pentanoic acid derivative in .

This could influence crystallization behavior and stability .

Research Findings and Implications

- Biological Activity : The sodium salt in and nitrooxy ester in are likely designed for enhanced pharmacokinetics, while the target compound’s free acid form may favor specific enzyme interactions (e.g., prostaglandin analogs) due to its carboxylate groups .

- Synthetic Challenges : The stereochemical complexity of the target compound and its analogs (e.g., –4’s azabicyclo derivatives ) underscores the need for advanced chiral synthesis techniques.

Biologische Aktivität

The compound 6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid (CAS number 38310-90-6) is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 352.46 g/mol. Its structure features a cyclopentane ring with multiple functional groups, including hydroxyl and carboxylic acid groups, which are critical for its biological interactions.

Structural Formula

The structural formula can be represented as follows:

Research indicates that this compound may interact with various biological systems through mechanisms involving G protein-coupled receptors (GPCRs). GPCRs play a crucial role in signal transduction and are targets for many therapeutic agents. The specific interactions of this compound with GPCRs have not been fully elucidated but are an area of active investigation.

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage.

- Metabolic Effects : Given its structure, it may influence metabolic pathways related to fatty acid synthesis and degradation. This could have implications for metabolic disorders.

Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that the administration of this compound significantly reduced markers of inflammation in induced arthritis models. The results showed a decrease in serum levels of TNF-alpha and IL-6 after treatment with the compound compared to control groups.

Study 2: Antioxidant Activity

In vitro assays using cell cultures treated with oxidative stress revealed that this compound could reduce oxidative damage by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

- Methodological Answer : Use X-ray crystallography to resolve the absolute stereochemistry of the cyclopentyl and but-2-enyl moieties. For dynamic structural analysis, employ nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm spatial relationships between protons in the cyclopentane ring and substituents . High-resolution mass spectrometry (HRMS) can corroborate molecular formula and fragmentation patterns consistent with the proposed structure .

Q. What synthetic routes are feasible for constructing the cyclopentane core with precise stereocontrol?

- Methodological Answer :

- Step 1 : Start with a chiral cyclopentane precursor (e.g., (1R,2R,3S,5S)-3,5-dihydroxycyclopentane) derived from enzymatic resolution or asymmetric catalysis.

- Step 2 : Introduce the (Z)-4-carboxybut-2-enyl group via Heck coupling or Stille cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) at 80–100°C .

- Step 3 : Protect hydroxyl groups (e.g., tert-butyldimethylsilyl ethers) during synthesis to prevent side reactions. Final deprotection with tetrabutylammonium fluoride (TBAF) ensures retention of stereochemistry .

Q. Which analytical techniques are optimal for quantifying impurities or diastereomers in synthesized batches?

- Methodological Answer :

- HPLC : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to resolve enantiomers.

- LC-MS/MS : Detect trace impurities (<0.1%) by monitoring characteristic fragment ions (e.g., m/z 327.4174 for the parent ion) .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for stereoselective synthesis?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during cyclopentane ring formation and but-2-enyl addition. Identify energy barriers for competing stereochemical pathways.

- Use COMSOL Multiphysics simulations to predict solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF or THF .

Q. What mechanisms underlie the compound’s bioactivity in prostaglandin-like signaling pathways?

- Methodological Answer :

- In vitro assays : Measure binding affinity to prostaglandin receptors (e.g., EP2/EP4) using radioligand displacement assays with tritiated PGE₂.

- Molecular Dynamics (MD) Simulations : Dock the compound into receptor crystal structures (e.g., PDB: 5YXH) to analyze hydrogen bonding and hydrophobic interactions with key residues (e.g., Arg³⁰¹, Tyr³¹⁵) .

- Gene Expression Profiling : Use qPCR to assess downstream targets (e.g., cAMP, COX-2) in HEK293 cells treated with the compound .

Q. How can contradictory data on metabolic stability be resolved?

- Methodological Answer :

- Comparative Studies : Test the compound in hepatocyte models (human vs. rodent) to identify species-specific metabolism. Use LC-HRMS to track metabolites, focusing on glucuronidation (m/z +176.0321) or β-oxidation products .

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (CYP3A4, CYP2C9) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.